
3-(9H-Purin-9-yl)nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Purin-9-yl)nonan-2-ol is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.365 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative with a nonanol derivative under specific conditions. One common method involves the use of 6-aminopurine as a starting material, which is then reacted with a nonanol derivative in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-Purin-9-yl)nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(9H-Purin-9-yl)nonan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity and signaling pathways.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is adenosine deaminase, an enzyme involved in purine metabolism. The compound modulates the activity of this enzyme, affecting the levels of adenosine and other related metabolites in the body . This modulation can influence various physiological processes, including cellular signaling and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
3-(9H-Purin-9-yl)nonan-2-ol can be compared with other similar compounds, such as:
6-Aminopurine: Shares the purine ring structure but lacks the nonanol side chain.
Adenosine: Contains a ribose sugar instead of the nonanol side chain.
Guanine: Another purine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the purine ring with a nonanol side chain, giving it distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H22N4O |
---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZTSORWGHRMIOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Synonyme |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.